REACTION_SMILES
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[CH2:23]1[CH2:24][O:25][CH2:26][CH2:27][NH:28]1.[CH3:32][CH2:33][O:34][C:35]([CH3:36])=[O:37].[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13][c:14]1[O:15][CH3:16].[Cl:29][CH2:30][Cl:31].[cH:17]1[cH:18][cH:19][n:20][cH:21][cH:22]1>>[S:2](=[O:3])(=[O:4])([c:5]1[cH:6][c:7]([C:8](=[O:9])[O:10][CH3:11])[cH:12][cH:13][c:14]1[O:15][CH3:16])[N:28]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OC)c(S(=O)(=O)Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(OC)c(S(=O)(=O)N2CCOCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |